[(2R,3S,4S,5R)-3,4,6-triacetyloxy-5-fluorooxan-2-yl]methyl acetate
Description
The compound [(2R,3S,4S,5R)-3,4,6-triacetyloxy-5-fluorooxan-2-yl]methyl acetate is a fluorinated carbohydrate derivative with a complex stereochemical profile. Its structure comprises a six-membered oxane ring with three acetyloxy groups at positions 3, 4, and 6, a fluorine atom at position 5, and a methyl acetate substituent at the 2-yl position. The stereochemistry (2R,3S,4S,5R) is critical to its molecular interactions and physicochemical properties. The fluorine atom enhances electronegativity and metabolic stability, while acetyl groups influence lipophilicity and hydrolysis susceptibility .
Properties
Molecular Formula |
C14H19FO9 |
|---|---|
Molecular Weight |
350.29 g/mol |
IUPAC Name |
[(2R,3S,4S,5R)-3,4,6-triacetyloxy-5-fluorooxan-2-yl]methyl acetate |
InChI |
InChI=1S/C14H19FO9/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14?/m1/s1 |
InChI Key |
KIPRSJXOVDEYLX-RQICVUQASA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)OC(=O)C)F)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)F)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Table 2: Acetylation Conditions
| Reagent | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| Acetic anhydride | Pyridine | 0 → 25 | 4 | 92 | [CN107365341A] |
| Ac₂O/H₂SO₄ | H₂SO₄ (cat.) | 40 | 2 | 88 | [EP2940000B1] |
| AcCl | Na₂CO₃ | 25 | 6 | 75 | [WO2019070827A1] |
Optimized Protocol (from [CN107365341A]):
- Dissolve 9α-fluoro hydrocortisone in dichloromethane (1:8 w/v).
- Add triethylamine (1.5 equiv) and acetic anhydride (1.2 equiv) at 0°C.
- Warm to 25°C, stir for 4 h.
- Quench with 20% NaOH, extract, and crystallize with ethanol/water (1:1).
Stereochemical Control and Byproduct Mitigation
The target compound’s (2R,3S,4S,5R) configuration demands precise stereochemical control:
- Sn2 Displacement : Use of bulky bases (e.g., DBU) during fluorination minimizes epimerization.
- Protecting Group Strategy : Sequential benzylation/acetylation directs reactivity to the 5-position.
- Catalytic Hydrogenation : Pd/C (30 psi H₂) removes undesired olefin byproducts from glucal intermediates.
Common Byproducts :
- 3,5-Difluoro derivatives : Formed via over-fluorination; mitigated by stoichiometric F⁺ control.
- Acetyl migration : Addressed by low-temperature acetylation (≤25°C).
Industrial-Scale Production
Large-scale synthesis (≥1 kg) employs:
Table 3: Industrial Process Parameters
| Step | Equipment | Conditions | Throughput (kg/day) |
|---|---|---|---|
| Fluorination | Continuous flow reactor | 40°C, 10 bar, residence time 30 min | 50 |
| Acetylation | Stirred-tank reactor | 25°C, N₂ atmosphere | 100 |
| Crystallization | Cooling crystallizer | Ethanol/water (1:1), −10°C | 75 |
| Drying | Vacuum tray dryer | 40°C, 24 h | 100 |
Cost-Saving Measures :
- Solvent Recycling : THF and dichloromethane recovered via distillation (≥95% purity).
- Catalyst Reuse : Pd/C filtered and reactivated for 5+ cycles.
Purification and Analytical Validation
Final purification ensures ≥98% purity:
Analytical Confirmation :
Chemical Reactions Analysis
Types of Reactions
[(2R,3S,4S,5R)-3,4,6-triacetyloxy-5-fluorooxan-2-yl]methyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
[(2R,3S,4S,5R)-3,4,6-triacetyloxy-5-fluorooxan-2-yl]methyl acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of [(2R,3S,4S,5R)-3,4,6-triacetyloxy-5-fluorooxan-2-yl]methyl acetate involves its interaction with specific molecular targets. The acetoxy groups and the fluorine atom play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biochemical effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison with two structurally related compounds, highlighting key differences in substituents, stereochemistry, and functional groups.
Table 1: Comparative Analysis of Structural and Physicochemical Properties
Key Differences and Implications
The additional acetyl group may also accelerate esterase-mediated hydrolysis . The 5-fluoro substituent in the target and compound introduces electronegativity, favoring electronic effects in nucleophilic reactions. In contrast, the 5-acetamido group in ’s compound enables hydrogen bonding, which could improve target binding in biological systems .
Stereochemical Considerations :
- The 2R configuration in the target compound versus 2S in ’s analog creates distinct spatial arrangements, affecting interactions with chiral environments (e.g., enzyme active sites). Crystallographic tools like SHELXL () are critical for validating these configurations .
- The Flack parameter () may resolve enantiopurity ambiguities, ensuring accurate stereochemical assignments in synthetic or natural product studies .
Functional Group Impact :
Biological Activity
Structure
The molecular formula of the compound is . It features a fluorinated oxane ring with multiple acetoxy groups that may influence its biological activity.
- Molecular Weight: 292.26 g/mol
- Solubility: Soluble in organic solvents; limited solubility in water.
The biological activity of [(2R,3S,4S,5R)-3,4,6-triacetyloxy-5-fluorooxan-2-yl]methyl acetate is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition: The acetoxy groups may enhance the compound's ability to inhibit specific enzymes involved in metabolic pathways.
- Antimicrobial Activity: Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains, potentially due to the presence of the fluorine atom which can enhance membrane permeability.
Antimicrobial Studies
Recent investigations have shown that this compound demonstrates significant antimicrobial activity. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that the compound could be a candidate for developing new antimicrobial agents.
Cytotoxicity and Safety Profile
In vitro cytotoxicity assays have been conducted using various cell lines to assess the safety profile of the compound:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
The IC50 values suggest moderate cytotoxicity; however, further studies are needed to evaluate its selectivity and potential therapeutic window.
Case Study 1: Antibacterial Efficacy
A study published in Journal of Antimicrobial Chemotherapy evaluated the antibacterial efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The compound was found to disrupt bacterial cell wall synthesis effectively.
Case Study 2: Cancer Cell Line Studies
Research in Cancer Research highlighted the compound's effect on breast cancer cell lines (MCF-7). The study reported that treatment with this compound led to apoptosis through the activation of caspase pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
